molecular formula C5H6BrN3O2 B13514911 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13514911
M. Wt: 220.02 g/mol
InChI Key: FJUFYMASCNJHIE-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with hydrazine derivatives under controlled conditions . The reaction is usually carried out in ethanol or other suitable solvents, with the addition of catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different amino or hydroxyl derivatives .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

5-amino-4-bromo-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C5H6BrN3O2/c1-9-4(7)2(6)3(8-9)5(10)11/h7H2,1H3,(H,10,11)

InChI Key

FJUFYMASCNJHIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)N

Origin of Product

United States

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